

A Comparative Analysis of Levamlodipine: Efficacy, Safety, and Clinical Application

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Compound of Interest

Compound Name: Levamlodipine

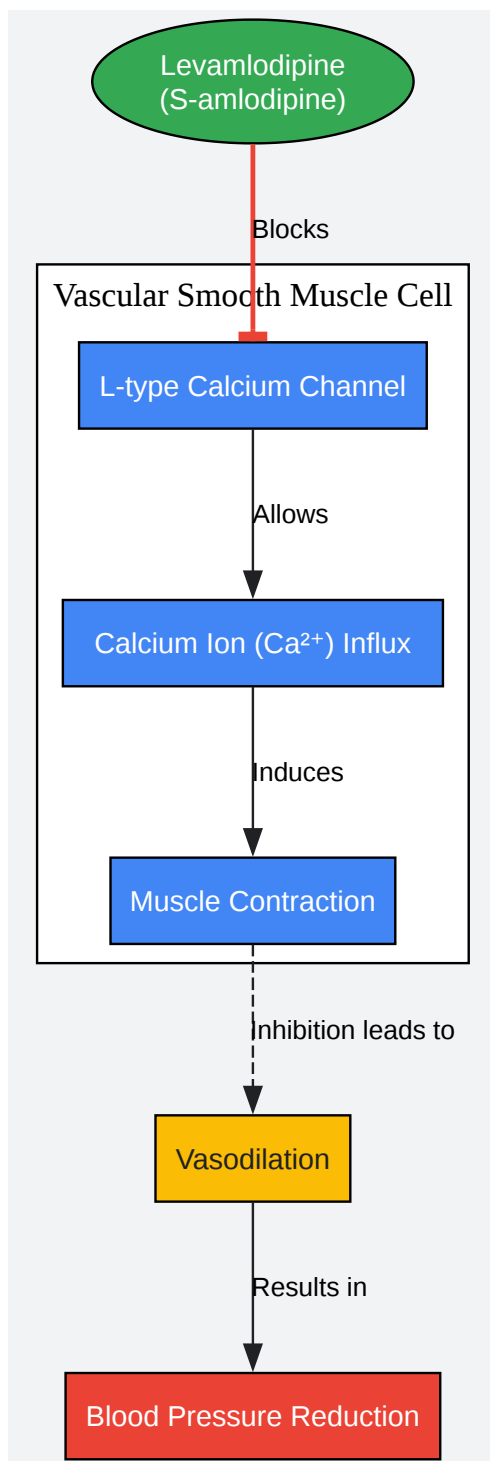
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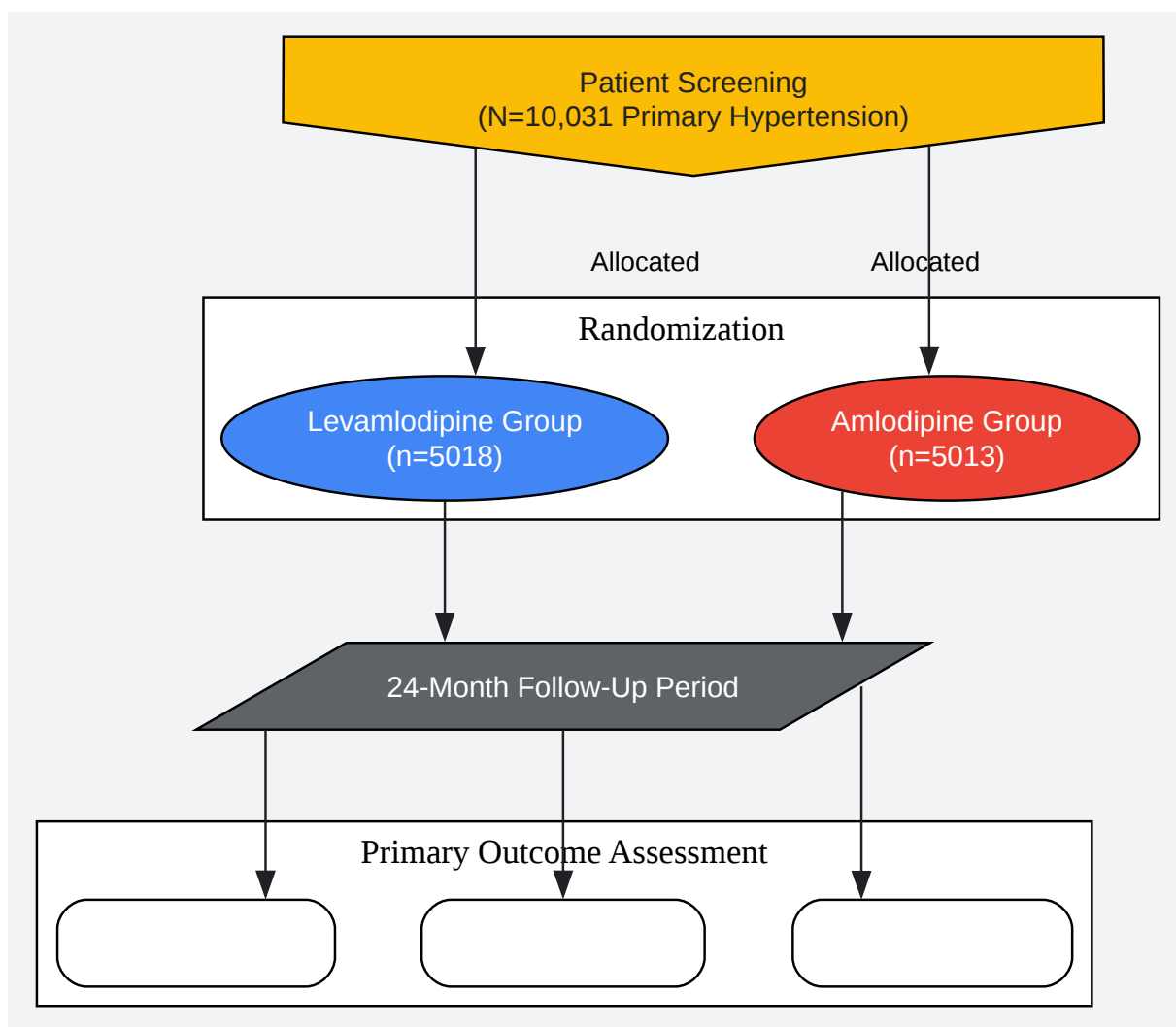
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This guide provides a detailed cross-study analysis of **Levamlodipine** (S-amlodipine), the pharmacologically active enantiomer of amlodipine, for researchers, scientists, and drug development professionals. We will objectively compare its performance against racemic amlodipine and other alternatives, supported by experimental data, to elucidate its therapeutic standing in the management of hypertension.

Mechanism of Action: The Role of the S-enantiomer

Amlodipine, a dihydropyridine calcium channel blocker, exerts its antihypertensive effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. This leads to vasodilation and a subsequent reduction in blood pressure. Racemic amlodipine is a mixture of two enantiomers: S-amlodipine (**Levamlodipine**) and R-amlodipine. The S-enantiomer is responsible for virtually all of the calcium channel blocking activity, possessing approximately 1000 times greater affinity for L-type calcium channels than the R-enantiomer[1]. The R-enantiomer contributes little to efficacy but is linked to a higher incidence of certain side effects, such as peripheral edema[2].





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References

- 1. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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